molecular formula C24H22ClNO2 B2808690 5-((2-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850907-72-1

5-((2-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2808690
CAS RN: 850907-72-1
M. Wt: 391.9
InChI Key: DSRHJWPDSIREIZ-UHFFFAOYSA-N
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Description

5-((2-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinoline alkaloids. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry.

Scientific Research Applications

Synthesis and Derivatization

  • The synthesis of various derivatives of dihydroisoquinolin-1(2H)-one, including methods for introducing different substituents and functional groups, has been widely studied. These synthetic routes typically involve multi-step reactions, including etherification, Claisen rearrangement, oxidation, and reductive amination, to generate a wide range of compounds for further biological evaluation or as intermediates for more complex molecules (Chen Zhan-guo, 2008).

Potential Biological Activities

  • Some derivatives have been evaluated for their analgesic and anti-inflammatory properties, suggesting potential therapeutic applications. For instance, compounds derived from dihydroisoquinolines have shown promising results in preclinical models (V. V. Khalturina et al., 2011).

Structural Analysis and Characterization

  • The crystal structure and molecular interactions of related compounds have been analyzed, providing insights into their chemical properties and potential mechanisms of action. These studies often explore the molecular conformation, intermolecular interactions, and how these aspects may influence biological activity (M. Akkurt et al., 2008).

Advanced Synthetic Techniques

  • Innovative synthetic methodologies have been developed to construct complex molecules containing the dihydroisoquinolin-1(2H)-one skeleton. These methodologies often aim to improve the efficiency, yield, and selectivity of the synthesis processes, potentially leading to novel compounds with enhanced biological activities (Berk Mujde et al., 2011).

properties

IUPAC Name

5-[(2-chlorophenyl)methoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO2/c1-17-7-2-3-8-18(17)15-26-14-13-20-21(24(26)27)10-6-12-23(20)28-16-19-9-4-5-11-22(19)25/h2-12H,13-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRHJWPDSIREIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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